molecular formula C6H12FNO B3238702 (3-Fluoropiperidin-3-yl)methanol CAS No. 1416499-59-6

(3-Fluoropiperidin-3-yl)methanol

Cat. No.: B3238702
CAS No.: 1416499-59-6
M. Wt: 133.16
InChI Key: GLXPGATYWFFNOK-UHFFFAOYSA-N
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Description

(3-Fluoropiperidin-3-yl)methanol: is an organic compound with the molecular formula C6H12FNO. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluorine atom and a hydroxyl group on the piperidine ring makes this compound unique and valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of Piperidine: The synthesis of (3-Fluoropiperidin-3-yl)methanol typically begins with the fluorination of piperidine. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation: The fluorinated piperidine is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position. This step can be carried out using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Fluoropiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: (3-Fluoropiperidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.

Industry:

Mechanism of Action

The mechanism of action of (3-Fluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

    Piperidin-3-ylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    (3-Chloropiperidin-3-yl)methanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness:

Properties

IUPAC Name

(3-fluoropiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6(5-9)2-1-3-8-4-6/h8-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXPGATYWFFNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoropiperidin-3-yl)methanol

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